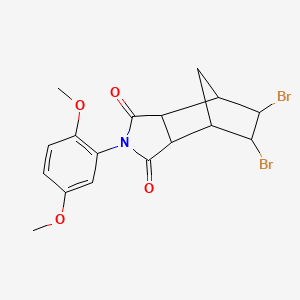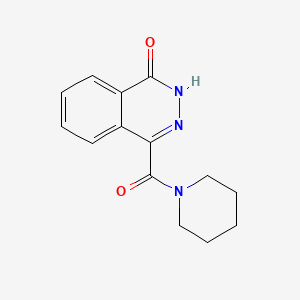![molecular formula C17H12ClN5O2 B11064572 [5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes amino, chlorophenyl, cyano, and furanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: Starting with a chlorophenyl compound, nitration followed by reduction can introduce the amino group.
Cyclization: The formation of the furanylidene ring through cyclization reactions.
Cyanation: Introduction of cyano groups using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted chlorophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into cellular processes.
Medicine
The compound has potential applications in medicine, particularly in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modulating their activity. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C17H12ClN5O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[5-amino-2-(4-chlorophenyl)-4-cyano-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12ClN5O2/c1-10(2)23-25-17(12-3-5-13(18)6-4-12)15(11(7-19)8-20)14(9-21)16(22)24-17/h3-6H,22H2,1-2H3 |
InChI Key |
SQOXMGCKHSBZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
![5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole](/img/structure/B11064501.png)
![N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11064504.png)
![3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11064507.png)

![{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B11064512.png)
![2-{3-[4,4-dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-en-1-yl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11064522.png)
![Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)

![(3-{(Z)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11064536.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11064540.png)
![(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11064551.png)
